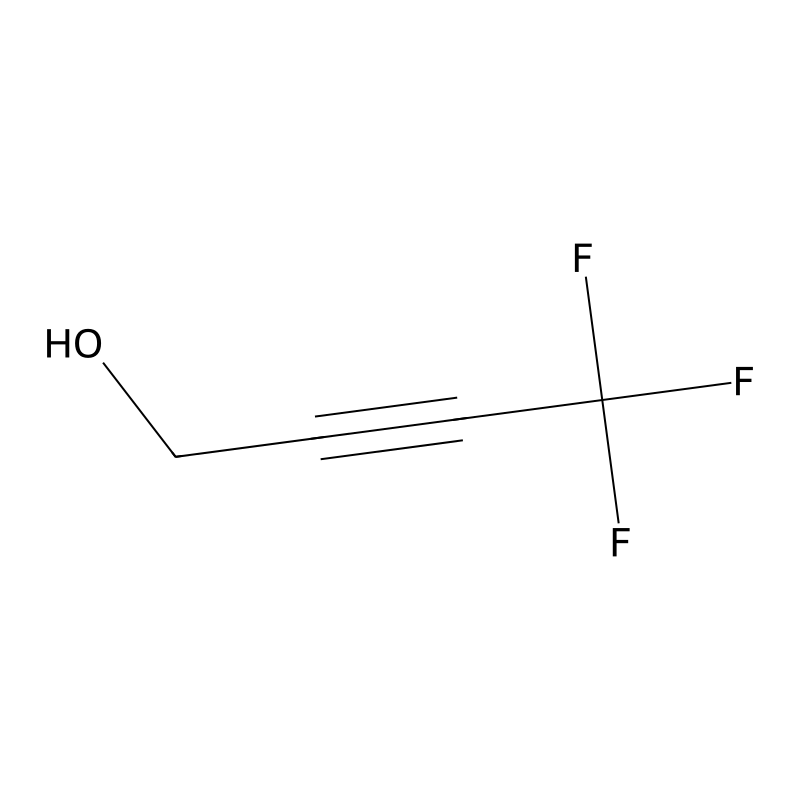

4,4,4-Trifluorobut-2-YN-1-OL

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Reactivity:

- 4,4,4-Trifluorobut-2-yn-1-ol (also known as trifluoromethylacetylene carbinol) is a relatively rare organic compound with the formula C₄H₃F₃O. Research efforts have been directed towards developing efficient methods for its synthesis. One study reported the concise preparation of this compound through the oxidation of readily accessible propargylic alcohols, demonstrating its potential for further exploration [].

Applications in Organic Synthesis:

- The unique structure of 4,4,4-trifluorobut-2-yn-1-ol makes it an interesting building block for constructing complex organic molecules. Studies have explored its utilization as a Michael acceptor in reactions with nucleophiles, enabling the formation of various aromatic and heteroaromatic compounds []. This research highlights its potential as a versatile intermediate in organic synthesis.

Limitations and Future Directions:

- Despite the initial studies on its synthesis and reactivity, further research is needed to fully understand the potential applications of 4,4,4-trifluorobut-2-yn-1-ol. Its physical and chemical properties, including its stability, reactivity profile, and potential for further functionalization, require further investigation. Additionally, exploring its potential as a precursor for the development of new materials or pharmaceuticals is a promising avenue for future research.

4,4,4-Trifluorobut-2-yn-1-ol is a fluorinated organic compound characterized by the presence of a hydroxyl group and a triple bond in its structure. The molecular formula for this compound is , and it has a molecular weight of approximately 126.08 g/mol. The trifluoromethyl group (-CF₃) significantly influences the compound's chemical reactivity and physical properties, making it an interesting subject of study in organic chemistry and materials science.

- Oxidation: The compound can be oxidized to form 4,4,4-trifluorobut-2-yn-1-one using oxidizing agents like manganese dioxide (MnO₂) or other suitable oxidants .

- Michael Addition: It acts as a Michael acceptor in reactions with nucleophiles, leading to the formation of more complex aromatic and heteroaromatic compounds .

- Cyclization Reactions: The compound can undergo cyclization and aromatization processes, expanding its utility in synthesizing various organic compounds .

Several methods have been developed for synthesizing 4,4,4-trifluorobut-2-yn-1-ol:

- From Propargylic Alcohols: One common synthesis route involves the oxidation of propargylic alcohols using manganese dioxide. This method is noted for its practicality and efficiency .

- Fluorination Reactions: The introduction of trifluoromethyl groups can be achieved through various fluorination techniques, which may involve reagents like sulfur tetrafluoride or other fluorinating agents .

- Alkyne Formation: The compound can also be synthesized via alkyne formation strategies that involve coupling reactions under controlled conditions.

4,4,4-Trifluorobut-2-yn-1-ol finds applications in several fields:

- Synthetic Chemistry: It serves as an important intermediate for synthesizing more complex organic molecules and materials.

- Pharmaceutical Development: The unique properties of trifluoromethylated compounds make them valuable in drug design and development due to their potential biological activity.

- Material Science: Its chemical stability and reactivity allow it to be used in developing advanced materials with specific properties.

Interaction studies involving 4,4,4-trifluorobut-2-yn-1-ol often focus on its reactivity with nucleophiles and electrophiles. The presence of the trifluoromethyl group enhances the electrophilicity of the compound, making it a good candidate for Michael addition reactions and other nucleophilic attacks. Additionally, studies on the interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Several compounds share structural similarities with 4,4,4-trifluorobut-2-yn-1-ol. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)-1-butyne | Alkyne | Contains a terminal triple bond without hydroxyl group |

| 4-Fluoro-but-2-en-1-one | Enone | Lacks the trifluoromethyl group but has similar reactivity |

| 3-Trifluoromethylpropynyl alcohol | Alcohol | Similar functional group but different carbon chain length |

| 3-Hydroxybutyne | Alcohol | Lacks fluorine substituents; serves as a comparison for reactivity |

The uniqueness of 4,4,4-trifluorobut-2-yn-1-ol lies in its trifluoromethyl group combined with its alkyne structure, which provides distinct chemical properties and reactivity patterns compared to other similar compounds. This makes it particularly valuable for synthetic applications in organic chemistry and materials science.

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Flammable;Corrosive;Acute Toxic;Environmental Hazard